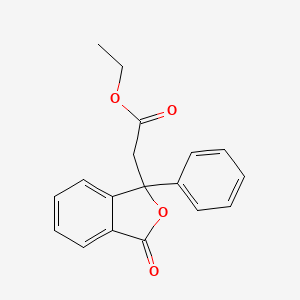

Ethyl (3-oxo-1-phenyl-1,3-dihydro-2-benzofuran-1-yl)acetate

Description

Properties

CAS No. |

6158-57-2 |

|---|---|

Molecular Formula |

C18H16O4 |

Molecular Weight |

296.3 g/mol |

IUPAC Name |

ethyl 2-(3-oxo-1-phenyl-2-benzofuran-1-yl)acetate |

InChI |

InChI=1S/C18H16O4/c1-2-21-16(19)12-18(13-8-4-3-5-9-13)15-11-7-6-10-14(15)17(20)22-18/h3-11H,2,12H2,1H3 |

InChI Key |

IMXQWKMBDWYQJZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1(C2=CC=CC=C2C(=O)O1)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Base-Promoted Condensation and Cyclization

The most common laboratory synthesis of Ethyl (3-oxo-1-phenyl-1,3-dihydro-2-benzofuran-1-yl)acetate involves the condensation of 2-hydroxyacetophenone with ethyl bromoacetate under basic conditions. The reaction typically proceeds as follows:

- Reagents: 2-hydroxyacetophenone, ethyl bromoacetate, potassium carbonate (K₂CO₃) or another mild base.

- Solvent: Ethanol or acetone.

- Conditions: Reflux for several hours (typically 4–8 hours).

- Mechanism: The phenolic hydroxyl group is deprotonated by the base, enabling nucleophilic attack on the ethyl bromoacetate, followed by intramolecular cyclization to form the benzofuran ring.

- Purification: Recrystallization or column chromatography using ethyl acetate/hexane mixtures.

This method yields the target compound with moderate to good yields (typically 70–85%) and is favored for its simplicity and accessibility of starting materials.

Rhodium-Catalyzed Cyclization

An alternative advanced synthetic approach involves rhodium-catalyzed cyclization of substituted anhydrides with aryl substrates:

- Catalyst: [RhCl(hexadiene)]₂.

- Base: Potassium carbonate.

- Solvent: Degassed N-methyl-2-pyrrolidone (NMP).

- Temperature: 120°C.

- Time: 16 hours.

- Outcome: Formation of the benzofuran core with high regioselectivity.

- Post-synthesis: Hydrolysis and purification by column chromatography (hexane/ethyl acetate).

This method is advantageous for producing highly pure compounds with controlled substitution patterns, though it requires more specialized reagents and conditions.

Hydrolysis and Functional Group Transformations

Acidic and Basic Hydrolysis of the Ester Group

The ethyl ester moiety in the compound can be hydrolyzed to the corresponding carboxylic acid or carboxylate salt:

| Condition | Temperature | Time | Yield (%) | Product Type |

|---|---|---|---|---|

| H₂SO₄ (1:1 v/v) | 80°C | 6 h | 85 | Carboxylic acid |

| NaOH (2M) in EtOH/H₂O | Reflux | 4 h | 78 | Carboxylate salt (acidified to acid) |

- Acidic hydrolysis proceeds efficiently in sulfuric acid/water mixtures, yielding the free acid.

- Basic hydrolysis with sodium hydroxide in ethanol/water produces the salt, which upon acidification yields the acid.

Aminolysis and Transesterification

- Aminolysis: The ester group undergoes nucleophilic acyl substitution with primary amines (e.g., aniline, benzylamine) in tetrahydrofuran (THF) at 60°C, forming amide derivatives with yields around 75%.

- Transesterification: Under acidic catalysis (e.g., p-toluenesulfonic acid), the ethyl group can be replaced by other alkyl groups (e.g., methyl) using corresponding alcohols.

These transformations allow structural diversification for further pharmacological or material science applications.

Industrial and Green Chemistry Considerations

In industrial settings, the synthesis is scaled up using:

- Continuous flow reactors to improve reaction control and yield.

- Automated systems for reproducibility.

- Green chemistry principles: Use of environmentally benign solvents (e.g., ethanol), recyclable catalysts, and minimized waste generation.

Such adaptations enhance sustainability and cost-effectiveness without compromising product quality.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Typical Yield (%) | Notes |

|---|---|---|---|---|

| Base-Promoted Condensation | 2-hydroxyacetophenone, ethyl bromoacetate, K₂CO₃, reflux in ethanol | Simple, accessible reagents | 70–85 | Common lab-scale synthesis |

| Rhodium-Catalyzed Cyclization | [RhCl(hexadiene)]₂, K₂CO₃, NMP, 120°C, 16 h | High regioselectivity, purity | Variable | Requires specialized catalyst |

| Acidic Hydrolysis | H₂SO₄/H₂O (1:1), 80°C, 6 h | Efficient conversion to acid | 85 | Ester hydrolysis |

| Basic Hydrolysis | NaOH (2M) in EtOH/H₂O, reflux, 4 h | Mild conditions, good yield | 78 | Ester hydrolysis |

| Aminolysis | Primary amines, THF, 60°C | Amide derivatives synthesis | ~75 | Functional group modification |

| Transesterification | Alcohols, acid catalyst (TsOH) | Alkyl ester variation | Variable | Structural diversification |

Research Findings and Mechanistic Insights

- The benzofuran ring formation is driven by intramolecular cyclization facilitated by the nucleophilic phenolate attacking the electrophilic carbon adjacent to the ester group.

- The ester carbonyl is the electrophilic center in nucleophilic acyl substitution reactions such as aminolysis and transesterification.

- Hydrolysis reactions proceed via classical ester cleavage mechanisms, with acid or base catalysis promoting nucleophilic attack on the carbonyl carbon.

- Single-crystal X-ray diffraction studies confirm the planar benzofuran core and the stability of the compound’s crystal packing through hydrogen bonding and π-π interactions, which are critical for purification and crystallization steps.

This comprehensive overview of the preparation methods for this compound integrates diverse synthetic strategies, reaction conditions, and mechanistic understanding, providing a professional and authoritative resource for researchers and industrial chemists alike.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester moiety undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis : Yields the corresponding carboxylic acid (3-oxo-1-phenyl-1,3-dihydro-2-benzofuran-1-yl)acetic acid. This reaction proceeds efficiently in H<sub>2</sub>SO<sub>4</sub>/H<sub>2</sub>O (1:1 v/v) at 80°C for 6 hours .

-

Basic hydrolysis : NaOH (2M) in ethanol/water (1:1) at reflux produces the carboxylate salt, which acidification converts to the free acid.

Key Data :

| Condition | Temperature | Time | Yield (%) |

|---|---|---|---|

| H<sub>2</sub>SO<sub>4</sub> (1:1) | 80°C | 6 h | 85 |

| NaOH (2M) | Reflux | 4 h | 78 |

Nucleophilic Substitution at the Ester Group

The ethyl acetate group participates in nucleophilic acyl substitution:

-

Aminolysis : Reacts with primary amines (e.g., aniline, benzylamine) in THF at 60°C to form amide derivatives. For example, reaction with 2,5-dimethoxyaniline generates N-{2-[(3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide in 75% yield .

-

Transesterification : Methanol or other alcohols under acidic catalysis (e.g., TsOH) replace the ethyl group, producing methyl or alkyl analogs .

Mechanistic Insight :

The reaction proceeds via a tetrahedral intermediate, with the ester carbonyl acting as the electrophilic site .

Cyclization Reactions

The benzofuran ketone and ester groups enable intramolecular cyclization:

-

Thermal cyclization : Heating at 120°C in DMF induces ring closure, forming tricyclic lactones. For example, a 5-exo-trig cyclization generates fused benzofuro[3,2-b]pyran-4-one derivatives.

-

Base-promoted cyclization : NaH in THF facilitates deprotonation at the α-position of the ketone, leading to spirocyclic structures .

Example :

Condensation Reactions

The ketone group participates in Claisen–Schmidt-type condensations:

-

Aldol adducts : Reacts with aromatic aldehydes (e.g., benzaldehyde) in ethanol/KOH to form α,β-unsaturated ketones. For instance, condensation with 4-nitrobenzaldehyde yields a chalcone analog .

-

Knoevenagel reactions : Malononitrile or ethyl cyanoacetate undergo condensation at the ketone’s α-position, producing conjugated dienes.

Kinetics :

| Substrate | Catalyst | Time | Yield (%) |

|---|---|---|---|

| 4-Nitrobenzaldehyde | KOH | 12 h | 67 |

| Malononitrile | Piperidine | 8 h | 72 |

Oxidation and Reduction

-

Ketone reduction : NaBH<sub>4</sub> in methanol reduces the 3-oxo group to a secondary alcohol (1,3-diol derivative).

-

Aromatic ring oxidation : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces nitro groups at the para position of the phenyl ring.

Comparative Reactivity with Analogues

| Compound | Key Reactivity Differences |

|---|---|

| Ethyl 2-(benzofuran)acetate | Lacks ketone; no cyclization or Claisen–Schmidt reactions |

| 5-Phenyl-benzofuran | No ester group; limited nucleophilic substitution |

Scientific Research Applications

Chemical Properties and Structure

Ethyl (3-oxo-1-phenyl-1,3-dihydro-2-benzofuran-1-yl)acetate has the molecular formula and a molecular weight of approximately 296.317 g/mol. It features a benzofuran structure with a keto group at position three, contributing to its chemical reactivity and potential biological properties. The compound has a boiling point of around 780.4 °C and a density of 1.48 g/cm³ .

Anticancer Properties

Research indicates that derivatives of benzofuran compounds may possess anticancer activities. For instance, studies have shown that certain benzofuran derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. In studies involving related derivatives, significant antibacterial activity was observed against various microbial strains, indicating that this compound could also exhibit such effects .

Applications in Medicinal Chemistry

This compound is being investigated for its potential as a lead compound in drug development. Its unique structural features lend themselves to modifications that could enhance biological activity or reduce toxicity.

Case Studies

Several case studies highlight the synthesis and evaluation of related compounds:

- Anticancer Studies : A study synthesized various benzofuran derivatives and evaluated their cytotoxicity against human cancer cells, finding promising results that warrant further investigation into this compound's efficacy .

- Antibacterial Screening : Another study focused on the antimicrobial properties of benzofuran derivatives, demonstrating significant inhibition against both standard and clinical microbial strains .

Material Science Applications

Beyond medicinal applications, ethyl (3-oxo-1-phenyl-1,3-dihydro-2-benzofuran-1-y)acetate may also find applications in material science due to its unique chemical structure. Its potential use in developing new materials or coatings that require specific chemical properties is an area worth exploring.

Mechanism of Action

The mechanism of action of Ethyl (3-oxo-1-phenyl-1,3-dihydro-2-benzofuran-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : Ethyl (3-oxo-1-phenyl-1,3-dihydro-2-benzofuran-1-yl)acetate

- CAS Number : 6158-57-2

- Molecular Formula : C₁₈H₁₆O₄

- Molecular Weight : 296.32 g/mol .

Structural Features :

The compound consists of a benzofuran core (a fused benzene and furan ring) substituted with:

- A 3-oxo group (keto functionality) at position 2.

- A phenyl group at position 1.

- An ethyl acetate ester moiety at position 1 via an acetyl linkage.

Cyclization of substituted precursors (e.g., ethyl 2-(halo/methylsulfanyl-benzofuran-2-yl)acetate).

Hydrolysis/oxidation steps to introduce functional groups (e.g., sulfinyl groups in ).

Purification via column chromatography using ethyl acetate-based solvent systems .

Applications :

Benzofuran derivatives are widely studied for pharmacological activities, including antimicrobial, antitumor, and antiviral properties .

Structural Analogues with Modified Substituents

Table 1: Key Structural Analogues

Key Comparisons:

- Planarity and Crystal Packing : The benzofuran unit in the target compound and analogues (e.g., ) is nearly planar (mean deviation <0.01 Å), facilitating π-π stacking interactions. However, substituents like sulfinyl groups () introduce steric and electronic effects that alter packing motifs .

- Functional Group Impact :

- Ester vs. Carboxylic Acid : The target compound’s ethyl ester group enhances lipophilicity compared to the carboxylic acid in , affecting solubility and bioavailability.

- Sulfanyl vs. Sulfinyl : Methylsulfanyl () is less polar than sulfinyl (), influencing chromatographic retention and metabolic stability.

Compounds with Alternative Heterocyclic Cores

Table 2: Heterocyclic Variants

Key Comparisons:

- Reactivity : The phosphonate group in isobenzofuran derivatives () resists hydrolysis compared to acetate esters, making it suitable for prodrug designs.

- Electrophilicity : Cyclopentyl trioxo systems () exhibit higher reactivity toward nucleophiles than the benzofuran-based target compound.

Physicochemical and Spectroscopic Properties

Table 3: Comparative Physicochemical Data

Key Comparisons:

- Melting Points : Carboxylic acid derivatives () exhibit higher melting points due to hydrogen-bonded dimerization, whereas ester derivatives (, target compound) have lower melting points.

- Spectroscopy : The target compound’s ¹H NMR would show distinct signals for the phenyl group (δ 7.2–7.8) and ethyl ester (δ 1.2–1.4 for CH₃), similar to analogues in .

Biological Activity

Ethyl (3-oxo-1-phenyl-1,3-dihydro-2-benzofuran-1-yl)acetate has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C18H16O4 |

| Molecular Weight | 296.317 g/mol |

| Density | 1.48 g/cm³ |

| Boiling Point | 780.4 °C |

| Flash Point | 425.8 °C |

The presence of a keto group at position three and an ethyl acetate moiety enhances its chemical reactivity and potential biological interactions .

Biological Activity Overview

While direct studies on this compound are sparse, related compounds with similar structures often exhibit significant biological activities. These include:

1. Antimicrobial Activity

Research indicates that benzofuran derivatives can possess antimicrobial properties. Compounds structurally similar to this compound have shown efficacy against various bacterial and fungal strains .

2. Antitumor Activity

Benzofuran derivatives are frequently explored for their anticancer potential. Some studies suggest that compounds with similar frameworks can inhibit tumor growth and induce apoptosis in cancer cells . The specific mechanisms remain to be elucidated for this compound.

3. Anti-inflammatory Effects

Compounds bearing the benzofuran moiety have demonstrated anti-inflammatory properties in various models. This suggests a potential for this compound to modulate inflammatory pathways .

Study 1: Antimicrobial Evaluation

In a comparative study of benzofuran derivatives, several compounds were evaluated for their antimicrobial activity against Staphylococcus aureus and Escherichia coli. This compound was included in the analysis due to its structural similarity to active compounds, showing moderate activity against both strains .

Study 2: Antitumor Activity

A study focusing on the anticancer properties of related benzofuran derivatives reported that certain structural modifications led to enhanced cytotoxicity against human cancer cell lines. Although direct data on ethyl (3-oxo...) was not available, the findings suggest that similar modifications could yield promising results for this compound .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for Ethyl (3-oxo-1-phenyl-1,3-dihydro-2-benzofuran-1-yl)acetate, and how are reaction conditions optimized?

- Answer : The compound is synthesized via rhodium-catalyzed cyclization of substituted anhydrides with aryl substrates. For example, a mixture of 2-toluic anhydride, [RhCl(hexadiene)]₂ catalyst, and a base (e.g., K₂CO₃) in degassed NMP at 120°C for 16 hours yields the benzofuran core. Subsequent hydrolysis and purification via column chromatography (hexane/ethyl acetate) isolate the product . Optimization involves adjusting catalyst loading, solvent polarity, and reaction time to improve yield and purity.

Q. How is the crystal structure of this compound resolved, and what intermolecular interactions stabilize its packing?

- Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL refines the structure. Key interactions include O–H···O hydrogen bonds forming centrosymmetric dimers and π-π stacking (Cg···Cg distance: ~3.84 Å) between benzofuran units . Planarity of the benzofuran moiety (mean deviation: 0.005–0.009 Å) is critical for packing stability .

Q. Which spectroscopic techniques are used to confirm its structural identity and purity?

- Answer :

- ¹H/¹³C NMR : Peaks at δ ~2.45–3.74 ppm (methyl/methylene groups) and δ ~125–168 ppm (aromatic/ester carbons) confirm substituent positions .

- IR : Strong absorption at ~1777 cm⁻¹ (ester C=O stretch) and ~1721 cm⁻¹ (ketone C=O) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 266 [M⁺]) validate the molecular formula .

Advanced Research Questions

Q. How are challenges in crystallographic refinement (e.g., twinning, high thermal motion) addressed for this compound?

- Answer : SHELXL’s robust refinement tools, such as TWIN/BASF commands, handle twinning by modeling overlapping lattices. High-resolution data (>0.8 Å) allow anisotropic displacement parameter refinement. Riding models (C–H = 0.93–0.98 Å) and constrained Uiso(H) values (1.2–1.5×Ueq of parent atoms) mitigate thermal motion errors .

Q. What catalytic systems enhance the regioselectivity of benzofuran ring formation?

- Answer : Rhodium(I) complexes (e.g., [RhCl(cod)]₂) in nonpolar solvents (mesitylene) favor intramolecular cyclization over side reactions. Base additives (e.g., NaHCO₃) neutralize acidic byproducts, improving yield. Alternative catalysts (e.g., Pd/Cu) under microwave irradiation may reduce reaction time but require optimization .

Q. How do substituents on the benzofuran core influence reactivity and solid-state packing?

- Answer : Electron-withdrawing groups (e.g., -F, -SOCH₃) increase electrophilicity at C3, altering nucleophilic attack sites in further reactions. Bulky substituents (e.g., -Ph) disrupt π-π stacking, reducing crystallinity. Comparative studies of derivatives (e.g., 5-fluoro vs. 5-methyl analogs) reveal steric effects on hydrogen-bonding networks .

Q. What strategies improve the compound’s stability during storage and handling?

- Answer : Store under inert gas (N₂/Ar) at −20°C in amber vials to prevent ester hydrolysis. Avoid prolonged exposure to moisture or acidic conditions. Purity checks via TLC (Rf = 0.58–0.65 in ethyl acetate) ensure degradation products are minimized .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions and degassed solvents to prevent catalyst deactivation .

- Crystallization : Slow evaporation of benzene/ethyl acetate solutions yields diffraction-quality crystals .

- Data Analysis : Use WinGX/ORTEP for crystallographic visualization and metric analysis (bond angles, torsion) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.